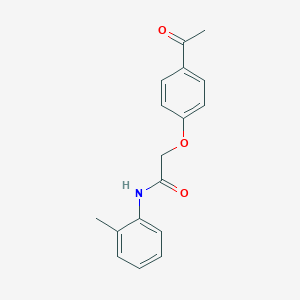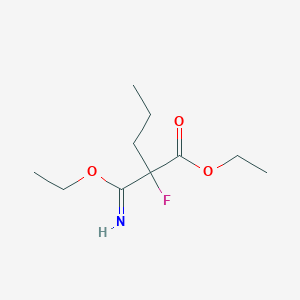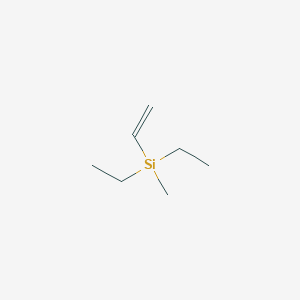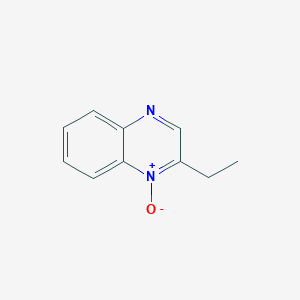
2-Ethylquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylquinoxaline 1-oxide (EQ) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. EQ is a potent oxidizing agent that can be used in a variety of applications, including as a model compound for studying the mechanism of action of enzymes and as a probe for detecting reactive oxygen species (ROS) in biological systems.
科学研究应用
2-Ethylquinoxaline 1-oxide has been widely used in scientific research as a model compound for studying the mechanism of action of enzymes that utilize ROS as a substrate. This compound can mimic the behavior of ROS and can be used to probe the active site of enzymes to understand their catalytic mechanism. This compound has also been used as a probe for detecting ROS in biological systems, such as cells and tissues. The reaction of this compound with ROS generates a fluorescent product that can be detected by spectroscopy.
作用机制
2-Ethylquinoxaline 1-oxide is a potent oxidizing agent that can react with a variety of biological molecules, including proteins, lipids, and nucleic acids. The reaction of this compound with these molecules generates a variety of products, including hydroperoxides, aldehydes, and ketones. The mechanism of action of this compound involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an oxygen-centered radical intermediate. This intermediate can then react with other molecules to generate a variety of products.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in biological systems. This compound can induce oxidative stress in cells and tissues, leading to the activation of stress response pathways. This compound can also induce DNA damage and apoptosis in cells, leading to cell death. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Ethylquinoxaline 1-oxide in lab experiments is its high reactivity and selectivity towards ROS. This compound can be used to probe the active site of enzymes that utilize ROS as a substrate, allowing for the study of their catalytic mechanism. This compound can also be used to detect ROS in biological systems, providing a sensitive and specific method for measuring oxidative stress. However, one of the main limitations of using this compound is its potential toxicity to cells and tissues. This compound can induce oxidative stress and DNA damage, leading to cell death. Therefore, careful experimental design and dosing are required to minimize the potential toxic effects of this compound.
未来方向
There are several future directions for the use of 2-Ethylquinoxaline 1-oxide in scientific research. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. This could lead to the discovery of new compounds with improved reactivity and selectivity towards ROS. Another potential direction is the use of this compound in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Finally, the use of this compound in the study of oxidative stress and aging could lead to a better understanding of the mechanisms underlying these processes and the development of new interventions to prevent or treat age-related diseases.
合成方法
2-Ethylquinoxaline 1-oxide can be synthesized by the oxidation of 2-ethylquinoxaline with hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent, such as acetonitrile or methanol, at room temperature. The resulting product is purified by column chromatography or recrystallization.
属性
CAS 编号 |
16154-82-8 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
2-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-11-9-5-3-4-6-10(9)12(8)13/h3-7H,2H2,1H3 |
InChI 键 |
IWBOEOPSFOYTAS-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
规范 SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




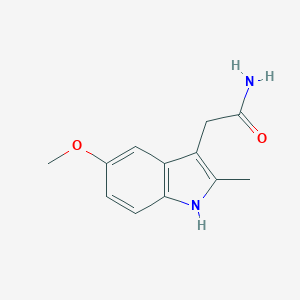
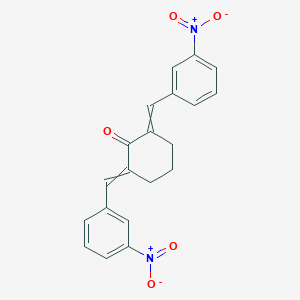
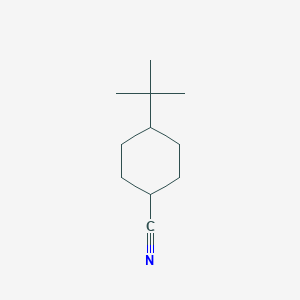
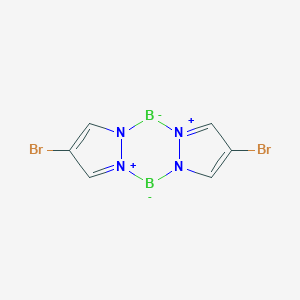
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)

